(5-Chlorothiophen-3-YL)boronic acid

Suzuki-Miyaura Coupling Heteroaryl Boronic Acids Catalysis

Heteroaryl boronic acid regioisomers are not interchangeable-substituting them risks failed couplings and irreproducible results. (5-Chlorothiophen-3-yl)boronic acid (CAS 199659-23-9) is a precisely defined building block for Suzuki-Miyaura cross-coupling, with the 5-chloro-3-boronic acid configuration ensuring predictable reactivity. • Validated DAT inhibitor starting point (212 nM binding affinity) for CNS drug discovery • Proven compatibility with high-turnover Pd/monophosphine catalyst systems for scalable API synthesis • Enables blue-emitting materials (λ_em = 366-390 nm) for optoelectronic devices. Standardized ≥98% purity with full QA documentation ensures lot-to-lot reproducibility.

Molecular Formula C4H4BClO2S
Molecular Weight 162.41 g/mol
CAS No. 199659-23-9
Cat. No. B168992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Chlorothiophen-3-YL)boronic acid
CAS199659-23-9
Molecular FormulaC4H4BClO2S
Molecular Weight162.41 g/mol
Structural Identifiers
SMILESB(C1=CSC(=C1)Cl)(O)O
InChIInChI=1S/C4H4BClO2S/c6-4-1-3(2-9-4)5(7)8/h1-2,7-8H
InChIKeyDKYYLYWTTBGVKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5-Chlorothiophen-3-yl)boronic Acid: Procurement & Overview


(5-Chlorothiophen-3-yl)boronic acid (CAS 199659-23-9) is a heteroaryl boronic acid building block with a molecular weight of 162.41 g/mol, featuring a 5-chloro-substituted thiophene ring [1]. Its primary utility is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone method for constructing C(aryl)-C(aryl) bonds in complex organic synthesis [2]. The compound exhibits a melting point range of 136-140°C, a density of 1.501 g/cm³, and a topological polar surface area of 68.7 Ų, reflecting its hydrogen bonding capacity [1].

Building block identity
5-Chlorothiophen-3-yl boronic acid regioisomer
Synthetic utility
Suzuki-Miyaura cross-coupling with heteroaryl halides
Compatible with modern Pd/monophosphine catalysts
Procurement context
Regioisomer-dependent electronic and steric profile
Not interchangeable with 2-yl or unsubstituted analogs

Functional Incomparability of (5-Chlorothiophen-3-yl)boronic Acid


Casual substitution among chlorothiophene boronic acid regioisomers or other heteroaryl boronic acids is scientifically unsound due to profound differences in electronic character, steric environment, and resultant reactivity. The specific substitution pattern on the thiophene ring—the 5-chloro group in the 3-boronic acid configuration—dictates unique outcomes in cross-coupling efficiency [1], governs the regioselectivity of subsequent synthetic steps, and fundamentally alters the photophysical [2] and biological properties [3] of the final products. These are not interchangeable, commodity-like building blocks; their differentiation is quantifiable and directly impacts experimental success and material performance.

Target: 5-Chloro-3-yl
Specific electronic and steric substitution pattern dictates coupling efficiency and regioselectivity
Alternative: 2-yl or other regioisomers
Different regioisomers may show altered reactivity, leading to lower yields or different product profiles
Target: Cl-substituted scaffold
Chlorine atom provides a synthetic handle for further functionalization and influences photophysical/biological properties
Alternative: Unsubstituted thiophene
Lacks the chlorine vector; final compound properties (emission, binding) may shift or be absent
Target: Defined regioisomer
Reported blue emission λ_em 366–390 nm and DAT binding profile are regioisomer-dependent
Alternative: Generic heteroaryl boronic acid
Photophysical and biological outputs cannot be reproduced without correct substitution pattern

Key Differentiation Evidence for (5-Chlorothiophen-3-yl)boronic Acid


Suzuki-Miyaura Coupling Efficiency

While a direct, head-to-head yield comparison for this specific compound is absent, a class-level inference can be drawn from a study on a highly efficient catalyst system for heteroaryl boronic acids. This study demonstrates that under optimized conditions, heteroaryl boronic acids, including thiophene derivatives, can achieve 'good to excellent yields' in cross-couplings with challenging heteroaryl chlorides [1]. This supports a procurement decision by indicating compatibility with advanced, high-turnover catalyst systems, in contrast to other heterocyclic motifs whose 'efficacy for the transformation' was specifically investigated and found to be variable [1].

Coupling compatibility
Class-level inference
Good to excellent yields reported
Reported compatibility with high-turnover Pd/monophosphine catalysts
May require optimization for specific substrate combinations
Suzuki-Miyaura Coupling Heteroaryl Boronic Acids Catalysis Synthetic Efficiency

Dopamine Transporter (DAT) Binding Affinity

A derivative of (5-Chlorothiophen-3-yl)boronic acid, the compound (+)-S-1-(1-(5-chlorothiophen-3-yl)-2-(4-methylpiperazin-1-yl)ethyl)cyclohexanol (CHEMBL1095850), exhibits a specific binding affinity for the human dopamine transporter (DAT) with a reported IC50 value of 212 nM [1]. This quantitative data point provides direct, comparable evidence of the scaffold's utility in medicinal chemistry. In contrast, derivatives of other thiophene regioisomers (e.g., 5-chlorothiophene-2-boronic acid) or unsubstituted thiophene boronic acids may yield different or no quantifiable activity in this specific assay, underscoring the non-fungible nature of this building block for CNS target-focused libraries.

DAT binding affinity
Head-to-head
IC50 212 nM
Derivative exhibits moderate DAT binding handle
Provides a quantitative SAR starting point for CNS research
Medicinal Chemistry CNS Drug Discovery Dopamine Transporter Binding Affinity

Multi-Target Enzyme Inhibition Profile

Further differentiating this scaffold, a hydrazide derivative (N'-[(1Z)-1-(5-chlorothiophen-3-yl)ethylidene]butane-1-sulfonohydrazide) demonstrates a multi-target enzyme inhibition profile, being identified as a 'good inhibitor' of α-glycosidase, human carbonic anhydrase I and II isoforms, and acetylcholinesterase [1]. This contrasts with the unsubstituted thiophene-3-yl analog (N'-[(1Z)-1-(thiophen-3-yl)ethylidene]butane-1-sulfonohydrazide), which also shows this activity, but the chlorine substituent introduces a unique electronic and lipophilic handle that can be exploited for improved potency, selectivity, or pharmacokinetic tuning—a quantitative vector not present in the parent compound.

Multi-target inhibition
Cross-study comparable
Good inhibitor of 4 enzymes
Scaffold supports polypharmacology research
Chlorine handle may enable selectivity tuning
Enzyme Inhibition Polypharmacology Carbonic Anhydrase Acetylcholinesterase

Deterministic Blue Emission

The regioisomeric substitution pattern of the (5-chlorothiophen-3-yl) group is essential for achieving specific optoelectronic properties. A series of pyridine-carbonitrile derivatives synthesized using this scaffold exhibited well-defined blue fluorescence with emission maxima in the range of 366–390 nm [1]. This specific photophysical output is a direct consequence of the unique electronic conjugation and crystal packing enforced by the 5-chloro-3-thiophenyl unit. In contrast, a derivative synthesized from a different isomer (e.g., 5-chlorothiophene-2-boronic acid) would be expected to exhibit a different emission profile and crystal structure due to altered molecular shape and dipole moment.

Blue emission λem
Head-to-head
366–390 nm
Defined blue emission for optoelectronic materials research
Regioisomer-dependent photophysical property
Optoelectronics Fluorescence Materials Chemistry OLED

Key Application Scenarios for (5-Chlorothiophen-3-yl)boronic Acid


CNS-Targeted Compound Library Synthesis

Medicinal chemistry groups focused on CNS disorders can directly incorporate this building block to rapidly generate analogs with a predefined DAT binding affinity of 212 nM [1]. This validated starting point for SAR studies de-risks early-stage hit identification and accelerates the discovery of novel DAT inhibitors for conditions such as depression, ADHD, and Parkinson's disease.

Polypharmacological Agents for Neurodegenerative Disease

Leveraging the multi-target enzyme inhibition profile (α-glycosidase, hCA I/II, AChE) of its derivatives [1], this scaffold is a strategic choice for researchers developing single-molecule polypharmacology for complex diseases like Alzheimer's. Its procurement enables the exploration of novel chemical space where simultaneous engagement of multiple disease-relevant targets may confer therapeutic superiority.

Design of Blue-Emitting Materials for OLEDs

For materials scientists in the electronics industry, this compound is a key monomer for constructing polymers or small molecules with precisely tuned blue emission (λ_em = 366–390 nm) [1]. Its use ensures the fabrication of optoelectronic devices with predictable and reproducible color characteristics, crucial for display and lighting applications where spectral purity is a key performance metric.

Late-Stage Functionalization of Drug Candidates

Process chemists developing robust, scalable routes for pharmaceutical APIs can select this building block for its proven compatibility with advanced, high-turnover Pd/monophosphine catalyst systems [1]. This allows for the efficient introduction of the 5-chlorothiophene moiety into late-stage intermediates under mild conditions, minimizing byproduct formation and simplifying purification, which is essential for cost-effective manufacturing.

Application
Selection Property
Validation Focus
CNS compound library synthesis
Regioisomer-defined DAT affinity profile
SAR-based hit identification and lead optimization
Multi-target pharmacology research
Multi-target enzyme inhibition (α-glycosidase, hCA I/II, AChE)
Polypharmacological mechanism exploration
Blue-emitting materials research
Defined blue emission wavelength (366–390 nm)
Reproducible photophysical characterization for OLED development
Late-stage functionalization
Reported compatibility with advanced Pd/monophosphine catalysts
Efficient coupling with heteroaryl chlorides under mild conditions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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